2-(4-Chlorophenyl)-2-oxoethyl (3-nitrophenoxy)acetate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl (3-nitrophenoxy)acetate is an organic compound that features both chlorophenyl and nitrophenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl (3-nitrophenoxy)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-oxoacetic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl (3-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-oxoethyl (3-nitrophenoxy)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl (3-nitrophenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl (3-nitrophenoxy)acetate involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl (4-nitrophenoxy)acetate
- 2-(4-Chlorophenyl)-2-oxoethyl (2-nitrophenoxy)acetate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl (3-nitrophenoxy)acetate is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.
Properties
CAS No. |
827611-34-7 |
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Molecular Formula |
C16H12ClNO6 |
Molecular Weight |
349.72 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-(3-nitrophenoxy)acetate |
InChI |
InChI=1S/C16H12ClNO6/c17-12-6-4-11(5-7-12)15(19)9-24-16(20)10-23-14-3-1-2-13(8-14)18(21)22/h1-8H,9-10H2 |
InChI Key |
JUAXTGADYXNBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)OCC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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